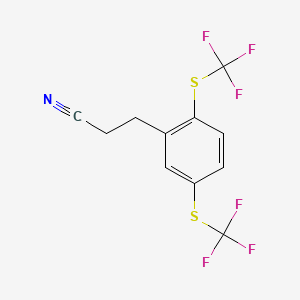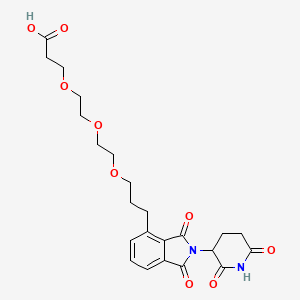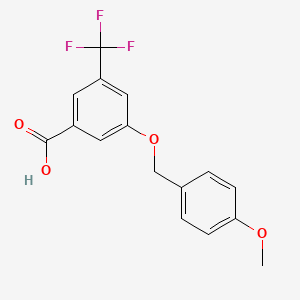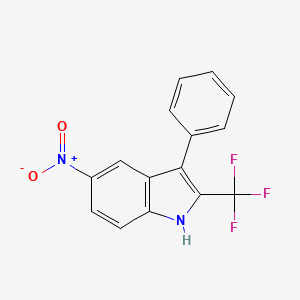![molecular formula C21H33N3O B14778076 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its intricate structure, which includes a piperidine ring, a benzyl group, and a cyclopropyl moiety. It is often studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a base.
Attachment of the Cyclopropyl Moiety: The cyclopropyl group is added through a cyclopropanation reaction, which can be catalyzed by transition metals.
Final Coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase, thereby increasing the concentration of neurotransmitters like acetylcholine in the brain. This action can help improve cognitive function and alleviate symptoms of neurological disorders.
類似化合物との比較
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.
Uniqueness
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropyl-3-methylbutanamide is unique due to its specific structural features, such as the cyclopropyl moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can potentially lead to improved efficacy and reduced side effects in therapeutic applications.
特性
分子式 |
C21H33N3O |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(19-8-9-19)15-18-10-12-23(13-11-18)14-17-6-4-3-5-7-17/h3-7,16,18-20H,8-15,22H2,1-2H3 |
InChIキー |
RUDMWZDUFOFUPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C3CC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)
![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
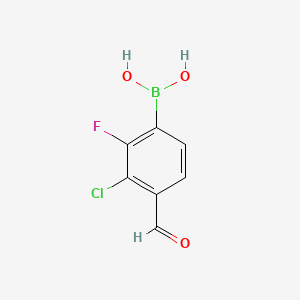
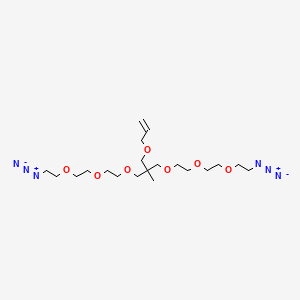
![2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14778015.png)
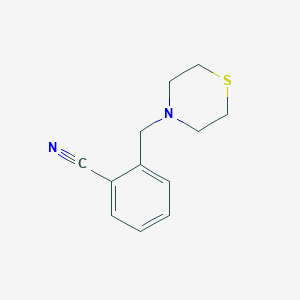
![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
